molecular formula C22H20N4O2 B8662539 6-(2-(4-Methoxybenzyloxy)-4-methylpyridin-3-yl)quinazolin-2-amine

6-(2-(4-Methoxybenzyloxy)-4-methylpyridin-3-yl)quinazolin-2-amine

Cat. No. B8662539
M. Wt: 372.4 g/mol
InChI Key: RPNWPVFUXZWSAM-UHFFFAOYSA-N
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Patent
US08063055B2

Procedure details

To a solution of 6-(2-(4-methoxybenzyloxy)-4-methylpyridin-3-yl)quinazolin-2-amine (0.650 g, 1.75 mmol) in CH2Cl2 (1 mL) at RT was added TFA (1.00 ml, 13.0 mmol). After 10 min the solvent and excess acid was removed in vacuo. The residue was taken up in EtOAc and saturated NaHCO3 was added. The resulting white precipitate was removed by filtration. The solid material, 3-(2-aminoquinazolin-6-yl)-4-methylpyridin-2(1H)-one, was dried in vacuo and used without further purification. M+H+=253.1.
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[O:8][C:9]2[C:14]([C:15]3[CH:16]=[C:17]4[C:22](=[CH:23][CH:24]=3)[N:21]=[C:20]([NH2:25])[N:19]=[CH:18]4)=[C:13]([CH3:26])[CH:12]=[CH:11][N:10]=2)=CC=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:25][C:20]1[N:19]=[CH:18][C:17]2[C:22](=[CH:23][CH:24]=[C:15]([C:14]3[C:9](=[O:8])[NH:10][CH:11]=[CH:12][C:13]=3[CH3:26])[CH:16]=2)[N:21]=1

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
COC1=CC=C(COC2=NC=CC(=C2C=2C=C3C=NC(=NC3=CC2)N)C)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 10 min the solvent and excess acid was removed in vacuo
Duration
10 min
ADDITION
Type
ADDITION
Details
saturated NaHCO3 was added
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid material, 3-(2-aminoquinazolin-6-yl)-4-methylpyridin-2(1H)-one, was dried in vacuo
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C=N1)C=1C(NC=CC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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